molecular formula C19H17N7O5 B12022218 4-Methyl-N'-{(Z)-1-[5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-YL]ethylidene}-3-nitrobenzohydrazide CAS No. 624725-60-6

4-Methyl-N'-{(Z)-1-[5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-YL]ethylidene}-3-nitrobenzohydrazide

Cat. No.: B12022218
CAS No.: 624725-60-6
M. Wt: 423.4 g/mol
InChI Key: CEFUFBWILYTHQK-NDENLUEZSA-N
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Description

4-Methyl-N’-{(Z)-1-[5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-YL]ethylidene}-3-nitrobenzohydrazide is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N’-{(Z)-1-[5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-YL]ethylidene}-3-nitrobenzohydrazide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne.

    Condensation Reaction: The triazole derivative is then reacted with a hydrazide to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups.

    Reduction: Reduction of the nitro groups can lead to the formation of amines.

    Substitution: The aromatic rings can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Introduction of halogens or nitro groups into the aromatic rings.

Scientific Research Applications

Chemistry

    Catalysis: Triazole derivatives are used as ligands in catalytic reactions.

    Material Science: These compounds are used in the synthesis of polymers and advanced materials.

Biology

    Antimicrobial Agents: Triazole derivatives exhibit antimicrobial properties and are used in the development of antibiotics.

    Anticancer Agents: Some compounds in this class have shown potential as anticancer agents.

Medicine

    Antifungal Agents: Triazole derivatives are widely used as antifungal agents in pharmaceuticals.

    Anti-inflammatory Agents: These compounds also exhibit anti-inflammatory properties.

Industry

    Agriculture: Used in the synthesis of pesticides and herbicides.

    Dyes and Pigments: Employed in the production of dyes and pigments for various applications.

Mechanism of Action

The mechanism of action of 4-Methyl-N’-{(Z)-1-[5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-YL]ethylidene}-3-nitrobenzohydrazide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: Compounds with similar triazole rings.

    Nitrobenzohydrazides: Compounds with similar nitrobenzohydrazide structures.

Uniqueness

4-Methyl-N’-{(Z)-1-[5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-YL]ethylidene}-3-nitrobenzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

624725-60-6

Molecular Formula

C19H17N7O5

Molecular Weight

423.4 g/mol

IUPAC Name

4-methyl-N-[(Z)-1-[5-methyl-1-(3-nitrophenyl)triazol-4-yl]ethylideneamino]-3-nitrobenzamide

InChI

InChI=1S/C19H17N7O5/c1-11-7-8-14(9-17(11)26(30)31)19(27)22-20-12(2)18-13(3)24(23-21-18)15-5-4-6-16(10-15)25(28)29/h4-10H,1-3H3,(H,22,27)/b20-12-

InChI Key

CEFUFBWILYTHQK-NDENLUEZSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)N/N=C(/C)\C2=C(N(N=N2)C3=CC(=CC=C3)[N+](=O)[O-])C)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NN=C(C)C2=C(N(N=N2)C3=CC(=CC=C3)[N+](=O)[O-])C)[N+](=O)[O-]

Origin of Product

United States

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